Research suggests that 2,6-dimethyl-7-octene-2,3-diol can undergo rearrangement reactions, particularly in acidic environments and under heat treatment. These rearrangements are significant in the context of food chemistry and aroma development. Specifically, 2,6-dimethyl-7-octene-2,3-diol is believed to be a precursor to linalool and α-terpineol through rearrangement reactions during the heating of bacuri pulp. []
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